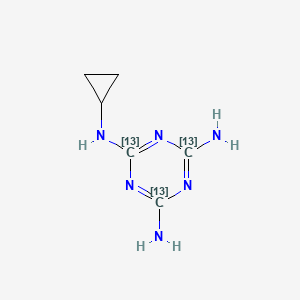

N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with cyanuric chloride in the presence of a base, such as sodium hydroxide, to form the triazine ring .

Industrial Production Methods

Industrial production of N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted triazines .

Applications De Recherche Scientifique

Insect Growth Regulation

Cyromazin functions as an insect growth regulator by inhibiting the development of insects through interference with their hormonal systems. This mechanism is particularly effective against various pests in agricultural settings.

- Case Study : A study conducted on the efficacy of cyromazin against Culex pipiens showed that it significantly reduced larval populations when applied at recommended dosages. The study highlighted a reduction in adult emergence by over 90%, demonstrating its effectiveness in controlling mosquito populations .

Environmental Impact Studies

Research has been conducted to assess the environmental impact of cyromazin when used in agricultural practices. Its metabolism in plants and animals is crucial for understanding its ecological footprint.

- Findings : Cyromazin is metabolized into melamine, a compound that has raised concerns regarding environmental persistence and potential toxicity to non-target organisms . Studies have indicated that while cyromazin is effective as an IGR, careful management is necessary to mitigate any adverse environmental effects.

Surface-Enhanced Raman Scattering (SERS) Studies

Recent advancements in spectroscopy have allowed researchers to investigate the interactions of cyromazin with surfaces at the molecular level using SERS.

- Research Insight : A study demonstrated that cyromazin interacts with silver colloids through nitrogen lone pairs, enhancing the detection capabilities for environmental monitoring of pesticide residues .

Comparative Efficacy Table

| Insect Species | Application Method | Dosage (mg/L) | Efficacy (%) |

|---|---|---|---|

| Culex pipiens | Larvicidal Spray | 10 | 90 |

| Aedes aegypti | Residual Treatment | 5 | 85 |

| Musca domestica | Fogging | 15 | 80 |

Mécanisme D'action

The mechanism of action of N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin involves its interaction with the insect’s hormonal system. It disrupts the normal development of insects by interfering with the synthesis of chitin, an essential component of the insect exoskeleton. This leads to the death of the insect during molting .

Comparaison Avec Des Composés Similaires

Similar Compounds

Melamine: Another triazine derivative with similar structural features but different applications.

2-Chloro-4,6-diamino-1,3,5-triazine: A related compound used in different chemical reactions.

2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with distinct properties.

Uniqueness

N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties. Its effectiveness as an insect growth regulator sets it apart from other triazine derivatives .

Activité Biologique

N-Cyclopropyl-1,3,5-triazine-2,4,6-triamine (commonly known as cyromazine) is a compound of significant interest due to its biological activity, particularly as an insect growth regulator (IGR). This detailed exploration focuses on its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₀N₆

- Molecular Weight : 166.18 g/mol

- CAS Number : 66215-27-8

- Melting Point : 224 - 225 °C

Cyromazine acts primarily as an insect growth regulator by interfering with the normal development of insects. It disrupts the molting process, leading to the death of immature stages before they can mature and reproduce. This mechanism is particularly effective against various pests in agricultural settings.

Biological Activity Overview

-

Insecticidal Properties :

- Cyromazine is recognized for its efficacy against a range of insect pests, including flies and other dipterans. It inhibits the growth and development of larvae, effectively reducing pest populations.

- Studies indicate that cyromazine can reduce the reproductive rates of pests like houseflies by affecting their growth stages .

-

Antiviral Activity :

- Emerging research has suggested potential antiviral properties of triazine derivatives. For instance, compounds similar to cyromazine have shown activity against plant viruses such as Potato Virus Y (PVY), where structural modifications enhanced their protective and curative effects .

- Molecular docking studies have illustrated that these compounds can interact with viral proteins, suggesting a mechanism for their antiviral activity.

-

Anticancer Potential :

- While primarily used as an insecticide, some derivatives of triazines have been explored for their anticancer properties. Research indicates that certain triazine compounds exhibit cytotoxicity against various cancer cell lines . However, specific studies on cyromazine's anticancer effects remain limited.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Insect Growth Regulator | High | |

| Antiviral Activity | Moderate | |

| Anticancer Activity | Limited |

Table 2: Comparative Efficacy Against Insects

| Compound | Target Insect | Efficacy (%) | Reference |

|---|---|---|---|

| Cyromazine | Housefly | 85 | |

| Moroxydine | Various Diptera | 57 | |

| Ningnanmycin | PVY | 82 |

Case Studies

- Field Trials on Agricultural Pests :

- Laboratory Studies on Viral Inhibition :

Propriétés

IUPAC Name |

2-N-cyclopropyl-(2,4,6-13C3)1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i4+1,5+1,6+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQDKIWDGQRHTE-VMGGCIAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N[13C]2=N[13C](=N[13C](=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204570 | |

| Record name | N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1808990-94-4 | |

| Record name | N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1808990-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.